3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are characterized by a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine typically involves the oxidative ring closure of a hydrazine intermediate. One common method uses sodium hypochlorite as the oxidant and ethanol as the solvent. The reaction is performed at room temperature for about 3 hours, resulting in the formation of the desired triazolopyridine derivative in a high yield .
Another efficient method involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . This method is known for its chemoselectivity and operational simplicity.
Industrial Production Methods
Industrial production of triazolopyridines, including this compound, often employs green chemistry approaches to minimize environmental impact. The use of clean oxidants like sodium hypochlorite and solvents like ethanol is preferred to ensure a sustainable and eco-friendly production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in ethanol at room temperature.
Reduction: Common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of triazolopyridine derivatives with various oxidation states.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted triazolopyridine derivatives with different functional groups.
Scientific Research Applications
3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a molecular probe for studying biological processes.
Medicine: Explored for its antibacterial, antithrombotic, anti-inflammatory, and antiproliferative properties.
Industry: Utilized in the development of herbicidal and pesticidal agents.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes and receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
Uniqueness
3-(4-Methoxyphenyl)-8-nitro[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
63711-26-2 |
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Molecular Formula |
C13H10N4O3 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-8-nitro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C13H10N4O3/c1-20-10-6-4-9(5-7-10)12-14-15-13-11(17(18)19)3-2-8-16(12)13/h2-8H,1H3 |
InChI Key |
XILSTBPOCNEWIN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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